

2-Methoxybenzonitrile structural formula and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxybenzonitrile

Cat. No.: B147131

[Get Quote](#)

An In-depth Technical Guide to 2-Methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzonitrile, also known by its IUPAC name **2-methoxybenzonitrile**, is a versatile aromatic organic compound. It serves as a crucial building block and intermediate in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical, agrochemical, and dye industries.^{[1][2]} Its chemical structure, featuring a benzene ring substituted with a methoxy group and a nitrile group at positions 1 and 2 respectively, provides a reactive platform for various chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and analysis, and its applications in synthetic chemistry.

Structural Formula:

Synonyms: o-Anisonitrile, 2-Cyanoanisole^[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **2-Methoxybenzonitrile** are summarized in the tables below. This data is essential for its identification, purification, and use in further chemical

reactions.

Table 1: Physicochemical Properties of 2-Methoxybenzonitrile

Property	Value	Reference(s)
IUPAC Name	2-methoxybenzonitrile	
CAS Number	6609-56-9	[1]
Molecular Formula	C ₈ H ₇ NO	[1]
Molecular Weight	133.15 g/mol	
Appearance	Clear colorless to pale yellow liquid or low melting solid	[1]
Melting Point	24.5 °C	
Boiling Point	135 °C at 12 mmHg	
Density	1.093 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.5465	
Solubility	Sparingly soluble in water	[1]
SMILES	COC1=CC=CC=C1C#N	
InChI Key	FSTPMFASNVISBU-UHFFFAOYSA-N	[3]

Table 2: Spectroscopic Data for 2-Methoxybenzonitrile

Technique	Data and Interpretation	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 7.57 (dd, J=7.7, 1.8 Hz, 1H), 7.48 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 7.31 (td, J=7.6, 1.1 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 3.92 (s, 3H, -OCH ₃)	[4]
¹³ C NMR (100 MHz, CDCl ₃)	δ 161.5, 134.1, 133.2, 120.6, 117.9, 112.4, 111.4, 55.9	[1][4]
Infrared (IR) Spectroscopy	Major peaks expected at: ~3050-3000 cm ⁻¹ (aromatic C-H stretch), ~2950-2850 cm ⁻¹ (aliphatic C-H stretch of -OCH ₃), ~2225 cm ⁻¹ (C≡N stretch), ~1600, 1480 cm ⁻¹ (aromatic C=C stretch), ~1250 cm ⁻¹ (asymmetric C-O-C stretch), ~1030 cm ⁻¹ (symmetric C-O-C stretch)	[5]
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z = 133. Key fragmentation peaks would likely involve the loss of a methyl radical (m/z = 118), followed by the loss of carbon monoxide (m/z = 90), and potentially the loss of the entire methoxy group (m/z = 102).	[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Methoxybenzonitrile** and its subsequent use as an intermediate, along with general protocols for its characterization.

Synthesis of 2-Methoxybenzonitrile from o-Anisidine

This synthesis proceeds via a Sandmeyer reaction, where the amino group of o-anisidine is converted to a nitrile.

Workflow for the Synthesis of **2-Methoxybenzonitrile**:

[Click to download full resolution via product page](#)

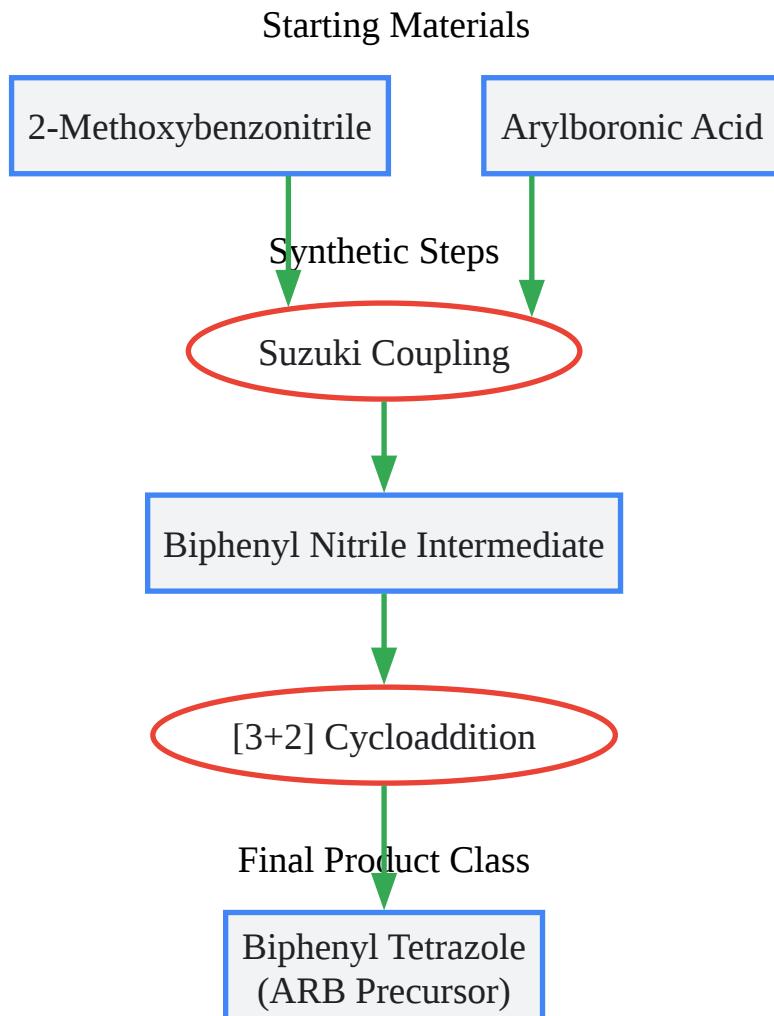
Caption: Synthesis of **2-Methoxybenzonitrile** from o-Anisidine.

Materials:

- o-Anisidine (2-methoxyaniline)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Copper(I) Cyanide (CuCN)
- Potassium Cyanide (KCN)
- Distilled Water
- Ice
- Toluene or other suitable organic solvent
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- **Diazotization:** In a flask equipped with a mechanical stirrer and thermometer, dissolve o-anisidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of sodium nitrite


in water dropwise. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

- Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.
- Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.
- Extraction: Cool the reaction mixture and extract the product with an organic solvent such as toluene or diethyl ether. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure **2-Methoxybenzonitrile**.

Role as an Intermediate: Synthesis of an Angiotensin II Receptor Blocker Precursor

2-Methoxybenzonitrile is a precursor for various pharmaceuticals. A notable application is in the synthesis of biphenyl tetrazole derivatives, which are key components of angiotensin II receptor blockers (ARBs) used to treat hypertension.

Logical Workflow for the Application of **2-Methoxybenzonitrile** in Drug Synthesis:

[Click to download full resolution via product page](#)

Caption: Use of **2-Methoxybenzonitrile** in the synthesis of ARB precursors.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Methoxybenzonitrile** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters for each nucleus should be used.

- Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

- Sample Preparation: As **2-Methoxybenzonitrile** is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.
- Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of **2-Methoxybenzonitrile** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
- Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Applications in Research and Drug Development

2-Methoxybenzonitrile's utility stems from the reactivity of its nitrile and methoxy functional groups, and its aromatic ring.

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.[\[2\]](#)

- Agrochemicals: It serves as a building block for the synthesis of novel pesticides and herbicides.
- Material Science: The aromatic structure of **2-Methoxybenzonitrile** makes it a candidate for incorporation into more complex organic materials with specific electronic or optical properties.

Safety Information

2-Methoxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

This guide provides a foundational understanding of **2-Methoxybenzonitrile** for professionals in chemical research and development. The detailed data and protocols herein are intended to facilitate its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxybenzonitrile(6609-56-9) ^{13}C NMR spectrum [chemicalbook.com]
- 2. nbino.com [nbino.com]
- 3. 2-Methoxybenzonitrile(6609-56-9) ^1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]

- 5. 2-Methoxybenzonitrile(6609-56-9) IR Spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-Methoxybenzonitrile structural formula and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147131#2-methoxybenzonitrile-structural-formula-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com